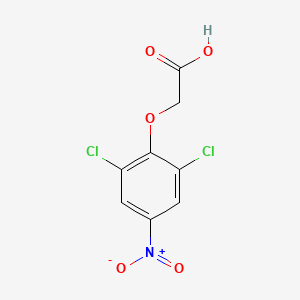

(2,6-Dichloro-4-nitrophenoxy)acetic acid

Description

BenchChem offers high-quality (2,6-Dichloro-4-nitrophenoxy)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2,6-Dichloro-4-nitrophenoxy)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

2300-67-6 |

|---|---|

Molecular Formula |

C8H5Cl2NO5 |

Molecular Weight |

266.03 g/mol |

IUPAC Name |

2-(2,6-dichloro-4-nitrophenoxy)acetic acid |

InChI |

InChI=1S/C8H5Cl2NO5/c9-5-1-4(11(14)15)2-6(10)8(5)16-3-7(12)13/h1-2H,3H2,(H,12,13) |

InChI Key |

LEOSVWCQGFJFBG-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)OCC(=O)O)Cl)[N+](=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Biological Profile and Activity of (2,6-Dichloro-4-nitrophenoxy)acetic Acid

Executive Summary

(2,6-Dichloro-4-nitrophenoxy)acetic acid (CAS: 2300-67-6) is a chlorinated phenoxy acid derivative primarily utilized in agrochemical research and organic synthesis.[1][2] While structurally analogous to the potent herbicide 2,4-D (2,4-dichlorophenoxyacetic acid), this compound exhibits significantly attenuated auxin-like activity due to its specific 2,6-substitution pattern.

This guide analyzes the compound’s biological behavior, focusing on its utility in Structure-Activity Relationship (SAR) studies for auxin perception and its role as a key intermediate in the synthesis of antimicrobial salicylanilides and aminophenol derivatives.

Chemical Profile & Physicochemical Properties[3][4][5][6][7][8][9]

| Property | Specification |

| Compound Name | (2,6-Dichloro-4-nitrophenoxy)acetic acid |

| CAS Number | 2300-67-6 |

| Molecular Formula | C₈H₅Cl₂NO₅ |

| Molecular Weight | 266.03 g/mol |

| IUPAC Name | 2-(2,6-dichloro-4-nitrophenoxy)acetic acid |

| Solubility | Soluble in organic solvents (DMSO, Ethanol, Acetone); sparingly soluble in water (acid form); soluble in alkaline aqueous solutions. |

| pKa | ~3.0 (Carboxylic acid moiety) |

Biological Mechanism of Action[10]

Attenuated Auxin Mimicry

The biological activity of phenoxyacetic acids is governed by their ability to bind the TIR1/AFB (Transport Inhibitor Response 1) receptor complex, acting as "molecular glue" to degrade Aux/IAA transcriptional repressors.

-

High Activity (2,4-D): The 2,4-dichloro substitution allows the phenyl ring to rotate and fit precisely into the hydrophobic pocket of TIR1, facilitating ubiquitination.

-

Low Activity (2,6-Dichloro-4-nitro): The 2,6-dichloro substitution creates significant steric hindrance. This "ortho-effect" restricts the rotation of the phenoxy ring relative to the acetic acid side chain. Consequently, the compound cannot easily adopt the planar or near-planar conformation required for high-affinity binding to the TIR1 pocket.

-

Result: Experimental data indicates this compound possesses only 3–13% of the root inhibition activity of 2,4-D, making it a valuable negative control or weak agonist in physiological assays [1].

Precursor for Antimicrobial Agents

While the acid itself is a weak herbicide, it serves as a critical scaffold for synthesizing salicylanilides . The nitro group at the 4-position is often reduced to an amine, which is then coupled with salicylic acid derivatives. These resulting compounds act as uncouplers of oxidative phosphorylation in bacteria and parasites (anthelmintics), disrupting ATP synthesis [2].

Signaling Pathway Visualization

The following diagram illustrates the auxin signaling cascade and the comparative binding efficiency.

Caption: Comparative activation of the TIR1 auxin signaling pathway by 2,4-D vs. the 2,6-dichloro derivative.

Experimental Protocols

Synthesis of (2,6-Dichloro-4-nitrophenoxy)acetic Acid

This protocol utilizes a Williamson ether synthesis, coupling the phenol with chloroacetic acid under basic conditions.

Reagents:

-

2,6-Dichloro-4-nitrophenol (1.0 eq)

-

Chloroacetic acid (1.2 eq)

-

Sodium Hydroxide (NaOH) (2.5 eq)

-

Water/Ethanol (1:1 v/v)

-

Hydrochloric acid (HCl) for acidification

Workflow:

-

Deprotonation: Dissolve 2,6-dichloro-4-nitrophenol in the Water/Ethanol mixture. Slowly add NaOH while stirring to form the phenolate ion (solution turns deep yellow/orange).

-

Coupling: Add chloroacetic acid dropwise. Reflux the mixture at 80-90°C for 4–6 hours. Monitor via TLC (Solvent: Ethyl Acetate/Hexane).

-

Workup: Cool the reaction mixture to room temperature. Acidify with concentrated HCl to pH ~1-2 to precipitate the free acid.

-

Purification: Filter the precipitate. Recrystallize from hot water or aqueous ethanol to obtain the pure product.

Caption: Step-by-step synthesis workflow via Williamson ether synthesis.

Root Elongation Inhibition Assay (Auxin Activity)

To verify the reduced biological activity compared to 2,4-D, a standard root elongation assay is recommended.

Materials:

-

Zea mays (Corn) or Triticum aestivum (Wheat) seeds.

-

Test solutions: Compound at 10⁻⁷ M to 10⁻⁴ M.

-

Control: Distilled water (Negative), 2,4-D (Positive).

Procedure:

-

Germination: Germinate seeds on moist filter paper for 24 hours in the dark at 25°C.

-

Treatment: Transfer seedlings with uniform root lengths (approx. 5 mm) to Petri dishes containing filter paper saturated with test solutions.

-

Incubation: Incubate for 48 hours in the dark.

-

Measurement: Measure the length of the primary root.

-

Calculation: Calculate % Inhibition = (Control Length - Treated Length) / Control Length * 100.

Expected Results:

| Compound | Concentration | % Inhibition (Approx.)[3][4] | Interpretation |

|---|---|---|---|

| Water Control | 0 M | 0% | Baseline growth |

| 2,4-D | 10⁻⁵ M | >90% | Strong auxin activity |

| (2,6-Cl-4-NO2)acetic acid | 10⁻⁵ M | 10–20% | Weak/Negligible activity |

Toxicology and Safety

-

Hazard Classification: Irritant (Skin/Eye). Potentially harmful if swallowed.

-

Metabolites: In vivo degradation may yield 2,6-dichloro-4-nitrophenol , which is a known uncoupler of oxidative phosphorylation and a potential genotoxin [3].

-

Handling: Use standard PPE (gloves, goggles). Avoid dust formation.[5]

References

-

Swanson, C. P. (1946). Histological responses of the kidney bean to aqueous sprays of 2,4-dichlorophenoxyacetic acid. Botanical Gazette. (Contextual citation for phenoxy SAR).

-

Dudarev, V., et al. (2023).[6][7] Synthesis of 3,5-dichlorosalicylic acid anilides bearing a carboxymethoxyl group in aniline fragment. Russian Journal of General Chemistry.

-

Amer, S. M., & Aly, F. A. (2001). Genotoxic effect of 2,4-dichlorophenoxy acetic acid and its metabolite 2,4-dichlorophenol in mouse. Mutation Research/Genetic Toxicology and Environmental Mutagenesis.

Sources

- 1. 2-(2,6-¶þÂÈ-4-Ïõ»ù±½Ñõ»ù)-ÒÒËá_CAS:2300-67-6 - Ö£ÖÝ´ºÇﻯ¹¤ÓÐÏÞ¹«Ë¾ [cmxx.com]

- 2. ichemistry.cn [ichemistry.cn]

- 3. ec.europa.eu [ec.europa.eu]

- 4. Genotoxic effect of 2,4-dichlorophenoxy acetic acid and its metabolite 2,4-dichlorophenol in mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Structural Elucidation of (2,6-Dichloro-4-nitrophenoxy)acetic Acid: A Crystallographic Protocol

Executive Summary

This technical guide outlines the comprehensive workflow for the synthesis, crystallization, and X-ray structural analysis of (2,6-Dichloro-4-nitrophenoxy)acetic acid . While analogs like 2,4-D are ubiquitous in literature, the 2,6-dichloro-4-nitro substitution pattern presents unique steric and electronic challenges that influence supramolecular assembly. This document serves as a definitive protocol for researchers characterizing this specific molecular architecture, focusing on the competition between the carboxylic acid homodimer synthon and the steric demands of the ortho-chlorines.

Molecular Architecture & Theoretical Underpinnings[1][2]

The target molecule, (2,6-Dichloro-4-nitrophenoxy)acetic acid, combines a strongly electron-withdrawing nitro group with a sterically congested ether linkage.

Structural Constraints

-

Steric Hindrance: The two chlorine atoms at the 2,6-positions create a "molecular gate," forcing the oxyacetic acid side chain to rotate out of the plane of the phenyl ring. This "twist angle" (typically 70–90° in similar 2,6-substituted phenols) is a critical crystallographic parameter.

-

Electronic Push-Pull: The para-nitro group depletes electron density from the ring, enhancing the acidity of the phenoxy protons (in the precursor) and influencing the

-stacking capability of the final crystal lattice.

Predicted Supramolecular Synthons

Based on the Cambridge Structural Database (CSD) trends for phenoxyacetic acid derivatives, two primary interaction motifs are expected to drive crystal packing:

-

The Carboxylic Acid Homodimer: The robust

graph set motif involving two O-H...O hydrogen bonds.[1] -

Nitro-Induced Stacking: The electron-deficient ring facilitates offset

-stacking or C-H...O interactions involving the nitro oxygen atoms.

Experimental Workflow: Synthesis to Single Crystal

To ensure a high-quality crystal suitable for X-ray diffraction (XRD), purity prior to crystallization is non-negotiable.

Synthesis Protocol (Williamson Ether Variant)

Reagents: 2,6-Dichloro-4-nitrophenol (Precursor), Chloroacetic acid, Sodium Hydroxide (6M), HCl (conc).

-

Deprotonation: Dissolve 10 mmol of 2,6-Dichloro-4-nitrophenol in 15 mL of 6M NaOH. The solution will turn deep yellow due to the formation of the nitrophenolate anion.

-

Alkylation: Add 12 mmol of chloroacetic acid dropwise. Reflux at 100°C for 4 hours.

-

Note: The 2,6-dichloro substitution retards nucleophilic attack; extended reflux is required compared to 2,4-D synthesis.

-

-

Precipitation: Cool to room temperature. Acidify with conc. HCl to pH 1. The product precipitates as a pale solid.

-

Purification: Filter and wash with ice-cold water to remove excess chloroacetic acid.

Crystallization Strategy

Obtaining single crystals requires manipulating the solubility differential. The high polarity of the nitro group suggests polar protic solvents, while the dichlorophenyl core adds lipophilicity.

Recommended Solvent System: Ethanol/Water (70:30 v/v).

Protocol:

-

Dissolve 100 mg of crude acid in minimal hot ethanol.

-

Add warm water dropwise until persistent turbidity is observed.

-

Add one drop of ethanol to clear the solution.

-

Allow to stand at ambient temperature (298 K) in a vibration-free environment.

-

Harvest: Block-like crystals typically form within 48–72 hours.

Workflow Visualization

Figure 1: Step-by-step synthesis and crystallization pathway for high-purity specimen generation.[2]

X-Ray Diffraction & Data Reduction[5]

Instrument Configuration

Given the presence of chlorine (Z=17), absorption effects must be managed.

| Parameter | Setting / Choice | Rationale |

| Radiation Source | Molybdenum (Mo K | Minimizes absorption ( |

| Temperature | 100 K (Cryostream) | Reduces thermal motion (atomic displacement parameters), improving resolution of the nitro group geometry. |

| Detector Distance | 50–60 mm | Balances resolution (high |

| Scan Strategy | Ensures 100% completeness and high redundancy for accurate absorption correction. |

Data Processing Protocol[6]

-

Indexing: Determine the unit cell. Expect Monoclinic (

) or Triclinic ( -

Integration: Use SAINT or equivalent.[3] Watch for "split spots" indicating twinning, common in layered phenoxy structures.

-

Absorption Correction: Apply Multi-scan (SADABS) or Gaussian integration (face-indexed) if crystal morphology is well-defined.

-

Structure Solution: Use SHELXT (Intrinsic Phasing). The heavy chlorine atoms will likely be located first, phasing the lighter C/N/O atoms.

Structural Analysis & Supramolecular Synthons

Once the structure is solved, the analysis must focus on the specific intermolecular forces defined by the 2,6-dichloro-4-nitro substitution.

The Primary Synthon: Dimer

The carboxylic acid groups will almost certainly form centrosymmetric dimers.

-

Metric: Look for O...O distances of ~2.65 Å.

-

Validation: If this dimer is not present, check for solvent inclusion (solvates) or catemer formation (chains), often caused by steric disruption from the chlorines.

The "Twist" Conformation

The ether oxygen bond angle (

-

Expectation: Due to the 2,6-dichlorines, the acetic acid tail will be nearly perpendicular to the phenyl ring (

). -

Significance: This orthogonality disrupts planar packing, preventing simple "sheet" formation seen in unsubstituted phenoxyacetic acid.

Packing Logic Visualization

Figure 2: Hierarchical assembly from monomer to 3D lattice, highlighting the dominance of the carboxylic acid dimer.

References

-

Smith, G., & Lynch, D. E. (2015).[4] Crystal structures and hydrogen bonding in the morpholinium salts of four phenoxyacetic acid analogues. Acta Crystallographica Section E: Crystallographic Communications, 71(11), 1392–1396.[4] Link

- Lynch, D. E., et al. (1993). Molecular cocrystals of carboxylic acids. XII. Structures of the adducts of 2,4-dichlorophenoxyacetic acid. Australian Journal of Chemistry, 46(10), 1535-1543.

-

Groom, C. R., et al. (2016). The Cambridge Structural Database. Acta Crystallographica Section B, 72(2), 171-179. Link

-

Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A, 71(1), 3-8. Link

-

PubChem. (2025). 2,6-Dichloro-4-nitrophenol (Precursor Data). National Library of Medicine. Link

Sources

- 1. Supramolecular 1D ribbons in complexes between a bicyclic- guanidine derivative and di- or monocarboxylic acids - CrystEngComm (RSC Publishing) DOI:10.1039/C3CE40960K [pubs.rsc.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Crystal structures and hydrogen bonding in the morpholinium salts of four phen-oxy-acetic acid analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

A Guide to the Spectroscopic Characterization of (2,6-Dichloro-4-nitrophenoxy)acetic acid

An In-depth Technical Guide for Researchers and Drug Development Professionals

(2,6-Dichloro-4-nitrophenoxy)acetic acid is a multifaceted organic compound with potential applications in medicinal chemistry and materials science. Its synthesis and subsequent use in research and development necessitate unambiguous structural confirmation and purity assessment. This guide provides a comprehensive overview of the spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—that are pivotal for the thorough characterization of this molecule. While experimental data for this specific molecule is not widely available, this guide will present predicted spectroscopic data based on established principles and data from analogous structures. Furthermore, it will detail the experimental protocols required to obtain these spectra, offering a complete framework for its analysis.

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for elucidating the carbon-hydrogen framework of an organic molecule. For (2,6-Dichloro-4-nitrophenoxy)acetic acid, both ¹H and ¹³C NMR are essential for confirming its structure.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of (2,6-Dichloro-4-nitrophenoxy)acetic acid is expected to exhibit three distinct signals:

-

Aromatic Protons: The two protons on the dichloronitrophenyl ring are chemically equivalent due to the molecule's symmetry. They are expected to appear as a singlet in the aromatic region of the spectrum, likely between δ 8.0-8.5 ppm . The electron-withdrawing nature of the nitro group and the chlorine atoms would cause a significant downfield shift.

-

Methylene Protons (-O-CH₂-): The two protons of the methylene group adjacent to the ether oxygen are also chemically equivalent and should appear as a singlet. Their chemical shift is anticipated to be in the range of δ 4.5-5.0 ppm , influenced by the deshielding effect of the neighboring oxygen atom.

-

Carboxylic Acid Proton (-COOH): The acidic proton of the carboxyl group is highly deshielded and will appear as a broad singlet at a chemical shift greater than δ 10 ppm . Its exact position can be influenced by the solvent and concentration.

Table 1: Predicted ¹H NMR Data for (2,6-Dichloro-4-nitrophenoxy)acetic acid

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| > 10 | Broad Singlet | 1H | -COOH |

| 8.0 - 8.5 | Singlet | 2H | Aromatic-H |

| 4.5 - 5.0 | Singlet | 2H | -O-CH₂- |

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is predicted to show six signals, corresponding to the six chemically distinct carbon environments in the molecule:

Table 2: Predicted ¹³C NMR Data for (2,6-Dichloro-4-nitrophenoxy)acetic acid

| Chemical Shift (δ, ppm) | Assignment |

| ~170 | -COOH |

| ~155 | C-O (Aromatic) |

| ~145 | C-NO₂ (Aromatic) |

| ~128 | C-Cl (Aromatic) |

| ~120 | C-H (Aromatic) |

| ~65 | -O-CH₂- |

Experimental Protocol for NMR Analysis

A standard protocol for obtaining NMR spectra of (2,6-Dichloro-4-nitrophenoxy)acetic acid would involve the following steps:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is crucial; DMSO-d₆ is often preferred for carboxylic acids to ensure the observation of the acidic proton.

-

Instrument Setup: The analysis would be performed on a high-resolution NMR spectrometer (e.g., 300 or 500 MHz).

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard pulse sequence. Key parameters to set include the spectral width, acquisition time, and number of scans.

-

¹³C NMR: A proton-decoupled experiment is typically run to obtain a spectrum with singlets for each carbon. A larger number of scans is usually required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

-

NMR Analysis Workflow

Caption: Workflow for NMR analysis.

Section 2: Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of (2,6-Dichloro-4-nitrophenoxy)acetic acid is expected to show characteristic absorption bands for the carboxylic acid, ether, nitro, and aromatic moieties.

Predicted IR Absorption Bands

Table 3: Predicted Characteristic IR Absorptions for (2,6-Dichloro-4-nitrophenoxy)acetic acid

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (Carboxylic acid) |

| ~1700 | Strong | C=O stretch (Carboxylic acid) |

| ~1530 and ~1350 | Strong | Asymmetric and Symmetric N-O stretch (Nitro group) |

| ~1250 | Strong | C-O stretch (Ether) |

| ~1600, ~1475 | Medium | C=C stretch (Aromatic ring) |

| ~850 | Strong | C-H out-of-plane bend (Aromatic) |

| ~750 | Strong | C-Cl stretch |

Experimental Protocol for IR Analysis

A common method for obtaining an IR spectrum of a solid sample is using a Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.

-

Sample Preparation: A small amount of the solid compound is placed directly on the ATR crystal.

-

Data Acquisition: The spectrum is recorded by pressing the sample against the crystal to ensure good contact. A background spectrum of the empty ATR crystal is typically run first and automatically subtracted from the sample spectrum.

IR Analysis Workflow

Caption: Workflow for IR analysis.

Section 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is crucial for confirming its elemental composition and connectivity.

Predicted Mass Spectrum

For (2,6-Dichloro-4-nitrophenoxy)acetic acid (C₈H₅Cl₂NO₅), the expected molecular weight is approximately 266.0 g/mol . In an electron ionization (EI) mass spectrum, the following key peaks are anticipated:

-

Molecular Ion Peak (M⁺): A cluster of peaks around m/z 265, 267, and 269 due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl). The relative intensities of these peaks would be approximately 9:6:1.

-

Key Fragment Ions:

-

Loss of the carboxylic acid group (-COOH) would result in a fragment at m/z ~220.

-

Cleavage of the ether bond could lead to fragments corresponding to the dichloronitrophenoxy cation (m/z ~206) and the carboxymethyl radical.

-

Table 4: Predicted Key Mass-to-Charge Ratios (m/z) for (2,6-Dichloro-4-nitrophenoxy)acetic acid

| m/z | Assignment |

| 265/267/269 | [M]⁺ (Molecular ion) |

| 220/222/224 | [M - COOH]⁺ |

| 206/208/210 | [Cl₂C₆H₂NO₂]⁺ |

Experimental Protocol for MS Analysis

A standard protocol for MS analysis could involve a Gas Chromatography-Mass Spectrometry (GC-MS) or a direct infusion method.

-

Sample Preparation: A dilute solution of the compound is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Data Acquisition: The sample is introduced into the mass spectrometer. For GC-MS, the sample is first vaporized and separated on a GC column before entering the mass spectrometer. In direct infusion, the solution is directly introduced into the ion source. The mass spectrum is then recorded.

MS Analysis Workflow

Caption: Workflow for MS analysis.

Conclusion

The comprehensive spectroscopic analysis of (2,6-Dichloro-4-nitrophenoxy)acetic acid, employing NMR, IR, and MS techniques, is indispensable for its unambiguous identification and characterization. This guide provides a robust framework of the expected spectral data and the methodologies to acquire it. By correlating the predicted data with experimentally obtained spectra, researchers and drug development professionals can confidently verify the structure and purity of this compound, ensuring the integrity of their subsequent studies.

References

-

PubChem Compound Summary for 2,6-Dichlorophenylacetic acid. National Center for Biotechnology Information. [Link]

-

Introduction to 13C NMR Spectroscopy. Organic Chemistry - NC State University Libraries. [Link]

-

General Principles of IR Spectroscopy. Physical Chemistry Research. [Link]

-

Reference tables for NMR chemical shifts. J. Org. Chem. [Link]

-

Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

-

PubChem Compound Summary for 2,6-Dichloro-4-nitrophenol. National Center for Biotechnology Information. [Link]

-

Fourier Transform Infrared (FTIR) Reference Spectra. United States Environmental Protection Agency. [Link]

-

NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]

-

Table of Characteristic IR Absorptions. [Link]

-

Interpreting C-13 NMR spectra. Doc Brown's Chemistry. [Link]

Thermal Stability & Degradation Profile: (2,6-Dichloro-4-nitrophenoxy)acetic Acid

[1]

Document Control:

-

Context: Process Safety & Impurity Profiling

-

Compound Class: Nitro-substituted Phenoxyacetic Acid

-

Critical Risk: Exothermic Decomposition / Decarboxylation

Executive Technical Summary

(2,6-Dichloro-4-nitrophenoxy)acetic acid is a structural hybrid of the auxinic herbicide class (e.g., 2,4-D) and nitro-aromatic precursors. Its thermal stability is governed by two competing functionalities: the phenoxyacetic acid moiety , prone to decarboxylation, and the nitro group , which introduces risks of energetic decomposition.

While the precursor 2,6-dichloro-4-nitrophenol exhibits melting with decomposition in the range of 123–126°C , the acetic acid derivative typically exhibits a higher melting baseline due to increased hydrogen bonding. However, the proximity of the electron-withdrawing nitro group and the steric bulk of the 2,6-dichloro substitution creates a molecule with a "trigger" temperature for rapid degradation.

Core Stability Directive:

Do not exceed 100°C during drying or processing without prior DSC screening. The risk of simultaneous melting and decomposition (deflagration) is non-negligible in bulk quantities.

Physicochemical & Thermal Profile[1][2][3][4]

The following data consolidates known values and structure-activity relationship (SAR) predictions.

| Property | Value / Range | Mechanistic Insight |

| Molecular Formula | C₈H₅Cl₂NO₅ | MW: 266.03 g/mol |

| Predicted Melting Point | 145°C – 165°C | Higher than the phenol precursor (123°C) due to carboxylic acid dimerization. |

| Decomposition Onset ( | > 180°C (Predicted) | Warning: Impurities (Fe, acids) can lower this to <130°C. |

| Primary Degradation | Decarboxylation | Loss of CO₂ to form 2,6-dichloro-4-nitroanisole derivatives. |

| Secondary Degradation | Nitro-reduction / Cleavage | High-energy release; leads to tar/char formation. |

| Solubility | DMSO, Methanol, Acetone | Low solubility in water; prevents aqueous heat dissipation. |

Degradation Mechanisms & Pathways

Understanding the breakdown is critical for identifying impurities in HPLC. The degradation follows a sequential pathway, initiated by thermal stress or acid catalysis.

Mechanism Description

-

Stage 1: Decarboxylation (140°C - 180°C): The ether linkage remains intact, but the carboxylic acid tail ejects CO₂. This is the primary mass-loss event observed in TGA.

-

Stage 2: Ether Cleavage (180°C - 220°C): The bond between the phenyl ring and the oxygen atom weakens, reverting the compound to the volatile and toxic 2,6-dichloro-4-nitrophenol .

-

Stage 3: Nitro Group Decomposition (>250°C): Irreversible exothermic decomposition of the aromatic core.

Pathway Visualization

Figure 1: Thermal degradation cascade showing the primary decarboxylation step followed by ether cleavage.

Experimental Protocols for Stability Validation

To confirm the stability of a specific batch, you must characterize the material using the following "Self-Validating" protocols.

Protocol A: Differential Scanning Calorimetry (DSC)

Objective: Determine

-

Sample Prep: Weigh 2–4 mg of dried sample into a gold-plated high-pressure crucible .

-

Why Gold? Standard aluminum pans may catalyze decomposition of nitro-aromatics, giving false low stability data.

-

-

Purge Gas: Nitrogen at 50 mL/min.

-

Ramp Profile:

-

Equilibrate at 25°C.

-

Ramp 5°C/min to 300°C.

-

-

Analysis:

-

Look for an endotherm (Melting) followed immediately by an exotherm (Decomposition).

-

Critical Limit: If the exotherm onset is within 50°C of the melting point, the material is considered "Energetically Hazardous" during drying.

-

Protocol B: Thermogravimetric Analysis (TGA)

Objective: Quantify mass loss to distinguish solvent loss from degradation.

-

Sample Prep: 5–10 mg in an alumina pan (open).

-

Ramp: 10°C/min to 400°C.

-

Interpretation:

-

<100°C Loss: Residual solvents (Water/Methanol).

-

~16.5% Mass Loss: Theoretical loss for CO₂ decarboxylation (

). -

Validation: If the first step loss is exactly 16-17%, the degradation is purely decarboxylation.

-

Protocol C: Isothermal Stress Testing (HPLC Tracking)

Objective: Determine shelf-life and process hold times.

-

Setup: Place 50 mg samples in sealed crimp-top vials.

-

Conditions: Incubate at 60°C, 80°C, and 100°C.

-

Sampling: Dissolve in Acetonitrile at t=0, 4h, 8h, 24h.

-

HPLC Method:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

-

Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile. Gradient 5% B to 95% B over 15 min.

-

Detection: UV at 254 nm (aromatic ring) and 280 nm (nitro absorbance).

-

Workflow Visualization

The following diagram illustrates the decision matrix for handling this compound based on thermal data.

Figure 2: Screening workflow to establish safe operating temperatures.

Safety & Handling Directives

Energetic Potential

Nitro-substituted aromatics are precursors to "runaway" reactions.

-

Shock Sensitivity: Low, but avoid grinding dry material if the DSC shows a sharp exotherm (>500 J/g).

-

Incompatibility: Never mix with strong bases (NaOH, KOH) at high temperatures. This triggers the Janovsky reaction , leading to the formation of explosive Meisenheimer complexes.

Storage

-

Temperature: Store at +2°C to +8°C.

-

Container: Amber glass to prevent photo-degradation of the nitro group.

-

Atmosphere: Store under Argon or Nitrogen to prevent moisture uptake, which hydrolyzes the ether bond over time.

References

-

ChemicalBook. (2024).[1] 2,6-Dichloro-4-nitrophenol Properties and Precursors. Retrieved from

-

National Institutes of Health (NIH). (2023). Roles of HNOx and Carboxylic Acids in the Thermal Stability of Nitroplasticizer. Retrieved from

-

ResearchGate. (2019). Synthesis of 3,5-Dichlorosalicylic Acid Anilides Containing a Carboxymethoxyl Group.[1][2][3][4][5] (Describes synthesis and intermediates including the title compound). Retrieved from

-

Wikipedia. (2023). (2-Nitrophenyl)acetic acid - Structural Analog Stability Data. Retrieved from

An In-depth Technical Guide to the Derivatives of (2,6-Dichloro-4-nitrophenoxy)acetic acid: Synthesis, Characterization, and Therapeutic Potential

Abstract

(2,6-Dichloro-4-nitrophenoxy)acetic acid stands as a pivotal scaffold in medicinal chemistry, offering a versatile platform for the development of novel therapeutic agents. This technical guide provides a comprehensive exploration of its derivatives, meticulously detailing synthesis strategies, robust characterization methodologies, and emerging applications in drug development. We delve into the causal relationships behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals. The protocols described herein are designed as self-validating systems, ensuring reproducibility and reliability. This guide is grounded in authoritative scientific literature, with comprehensive in-text citations and a complete reference list to support key mechanistic claims and protocol standards.

Introduction: The Core Moiety and Its Significance

(2,6-Dichloro-4-nitrophenoxy)acetic acid and its analogs have garnered significant attention due to their diverse biological activities. The phenoxyacetic acid scaffold, in particular, is a well-established pharmacophore found in various drugs.[1] The strategic placement of dichloro and nitro functionalities on the phenyl ring, coupled with the carboxylic acid side chain, provides a unique combination of electronic and steric properties that can be fine-tuned to achieve desired biological effects. These compounds and their derivatives have been explored for a range of therapeutic applications, including as anti-inflammatory, analgesic, and antimicrobial agents.[1][2] The inherent reactivity of the carboxylic acid group and the potential for nucleophilic substitution on the aromatic ring make this molecule an ideal starting point for the synthesis of a diverse library of derivatives.[3]

Synthesis of (2,6-Dichloro-4-nitrophenoxy)acetic acid and its Derivatives

The synthetic routes to (2,6-dichloro-4-nitrophenoxy)acetic acid and its subsequent derivatives are critical to exploring their structure-activity relationships (SAR). The choice of synthetic strategy is often dictated by the desired functional group transformations and the overall yield and purity of the final products.

Synthesis of the Core Scaffold: (2,6-Dichloro-4-nitrophenoxy)acetic acid

The parent compound, (2,6-dichloro-4-nitrophenoxy)acetic acid, is typically synthesized from 2,6-dichloro-4-nitrophenol. This precursor is a key intermediate in the agrochemical and pharmaceutical industries.[4] The synthesis of 2,6-dichloro-4-nitrophenol itself can be achieved through various methods, including the nitration of 2,6-dichlorophenol or the chlorination of 4-nitrophenol, though these methods can lead to the formation of by-products.[4] A more controlled process involves the sulfonylation of 2,6-dichlorophenol followed by nitration and subsequent hydrolysis.[4]

Once 2,6-dichloro-4-nitrophenol is obtained, the acetic acid side chain is introduced via a Williamson ether synthesis. This reaction involves the deprotonation of the phenolic hydroxyl group with a suitable base, such as potassium carbonate, followed by nucleophilic attack on an ethyl bromoacetate. The resulting ester is then hydrolyzed to yield the desired carboxylic acid.

Experimental Protocol: Synthesis of (2,6-Dichloro-4-nitrophenoxy)acetic acid

-

Step 1: Etherification. In a round-bottom flask, dissolve 2,6-dichloro-4-nitrophenol (1.0 eq) in a suitable solvent such as dimethylformamide (DMF).

-

Add anhydrous potassium carbonate (K2CO3, 2.0 eq) to the solution.

-

To this stirred suspension, add ethyl bromoacetate (1.1 eq) dropwise at room temperature.

-

Heat the reaction mixture to 60-80°C and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ethyl (2,6-dichloro-4-nitrophenoxy)acetate.

-

Step 2: Hydrolysis. Dissolve the crude ester in a mixture of ethanol and an aqueous solution of a strong base, such as sodium hydroxide.

-

Stir the mixture at room temperature or with gentle heating until the ester is completely hydrolyzed (monitored by TLC).

-

Acidify the reaction mixture with a dilute acid (e.g., HCl) to precipitate the carboxylic acid.

-

Filter the precipitate, wash with cold water, and dry to obtain (2,6-dichloro-4-nitrophenoxy)acetic acid.

-

The final product can be further purified by recrystallization from a suitable solvent system.

Derivatization Strategies

The carboxylic acid moiety of (2,6-dichloro-4-nitrophenoxy)acetic acid is a prime target for derivatization, allowing for the synthesis of esters, amides, and other functional groups. These modifications can significantly impact the compound's physicochemical properties, such as solubility and lipophilicity, as well as its pharmacokinetic and pharmacodynamic profiles.

Ester and amide derivatives are commonly synthesized to modulate the biological activity and bioavailability of carboxylic acid-containing drugs. Amide coupling reactions, for instance, are fundamental in medicinal chemistry for creating peptidomimetics and other complex molecules.[3]

Experimental Protocol: General Procedure for Amide Coupling

-

To a solution of (2,6-dichloro-4-nitrophenoxy)acetic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF or dichloromethane), add a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and an activator like 1-Hydroxybenzotriazole (HOBt) (1.2 eq).[3]

-

Stir the mixture at 0°C for 30 minutes to activate the carboxylic acid.

-

Add the desired primary or secondary amine (1.1 eq) to the reaction mixture.[3]

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.[3]

-

Monitor the reaction progress by TLC.

-

Upon completion, work up the reaction by washing with aqueous solutions to remove excess reagents and by-products.

-

Purify the crude product using column chromatography or recrystallization to obtain the desired amide derivative.

Characterization of Derivatives

Thorough characterization of newly synthesized derivatives is essential to confirm their structure and purity. A combination of spectroscopic and analytical techniques is employed for this purpose.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for elucidating the molecular structure. The chemical shifts, coupling constants, and integration of proton signals provide detailed information about the connectivity of atoms. For example, the methylene protons of the acetic acid side chain typically appear as a singlet, and the aromatic protons exhibit characteristic splitting patterns depending on their substitution.[5]

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups. The carboxylic acid group shows a characteristic broad O-H stretch and a strong C=O stretch. Upon conversion to an ester or amide, these signals will shift to different wavenumbers.[5]

-

Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.[6]

Purity Assessment

-

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for assessing the purity of the synthesized compounds. A pure compound will ideally show a single peak in the chromatogram.

-

Melting Point Analysis: The melting point of a crystalline solid is a good indicator of its purity. A sharp melting point range suggests a pure compound.[5]

| Derivative Type | Key Spectroscopic Features | Expected Purity |

| Carboxylic Acid | Broad O-H stretch (IR), C=O stretch ~1710 cm⁻¹ (IR), D₂O exchangeable proton (¹H NMR) | >98% (HPLC) |

| Ester | C=O stretch ~1735 cm⁻¹ (IR), characteristic alkyl proton signals (¹H NMR) | >98% (HPLC) |

| Amide | C=O stretch ~1650 cm⁻¹ (IR), N-H stretch (IR, for primary/secondary amides), N-H proton signal (¹H NMR) | >98% (HPLC) |

Therapeutic Potential and Biological Evaluation

Derivatives of (2,6-dichloro-4-nitrophenoxy)acetic acid have shown promise in various therapeutic areas, with their biological activity being highly dependent on the nature of the substituents.

Anti-inflammatory and Analgesic Activity

Phenoxyacetic acid derivatives have been investigated as non-steroidal anti-inflammatory drugs (NSAIDs).[5] The mechanism of action of many NSAIDs involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins, mediators of inflammation and pain.[7] Some novel phenoxyacetic acid derivatives have demonstrated significant anti-inflammatory and analgesic effects, with some showing selective inhibition of COX-2, which is associated with a reduced risk of gastrointestinal side effects compared to non-selective COX inhibitors.[5][7]

Antimicrobial Activity

The presence of nitro and chloro groups in the core structure suggests potential antimicrobial properties. Nitroaromatic compounds are known to have a wide range of biological activities, including antibacterial and antifungal effects.[8] The derivatization of the carboxylic acid group can further enhance this activity by improving cell permeability and interaction with microbial targets.

In Vitro Biological Evaluation Workflow

-

Assay Selection: Choose appropriate in vitro assays to evaluate the desired biological activity (e.g., COX inhibition assay, antimicrobial susceptibility testing).

-

Compound Preparation: Prepare stock solutions of the synthesized derivatives in a suitable solvent (e.g., DMSO).

-

Assay Execution: Perform the assays according to established protocols, including positive and negative controls. For example, in an antimicrobial assay, various concentrations of the compounds are incubated with bacterial or fungal cultures.[2]

-

Data Analysis: Determine key parameters such as the half-maximal inhibitory concentration (IC₅₀) or minimum inhibitory concentration (MIC).[9][10]

-

Structure-Activity Relationship (SAR) Analysis: Correlate the biological activity data with the structural modifications of the derivatives to identify key pharmacophoric features.

Conclusion and Future Directions

The derivatives of (2,6-dichloro-4-nitrophenoxy)acetic acid represent a promising class of compounds with significant potential for drug development. This guide has provided a comprehensive overview of their synthesis, characterization, and therapeutic applications. The synthetic flexibility of the core scaffold allows for the generation of large and diverse chemical libraries, which can be screened for a wide range of biological activities. Future research in this area should focus on optimizing the lead compounds through further structural modifications to improve their potency, selectivity, and pharmacokinetic properties. The integration of computational modeling and in vitro screening can accelerate the discovery of novel drug candidates based on this versatile molecular framework.

References

-

Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. (2024). MDPI. Retrieved from [Link]

-

2,6-Dichloro-4-nitrophenol. (n.d.). PubChem. Retrieved from [Link]

-

Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. (2018). Pharmaceuticals. Retrieved from [Link]

-

Using In vitro ToxCast Assays to Evaluate Mechanistic Plausibility and Build Confidence in the Selection of Analogues for Non-Cancer Oral Toxicity. (2019). Regulatory Toxicology and Pharmacology. Retrieved from [Link]

-

SYNTHESIS OF ACETYLENIC AMINO DERIVATIVES OF 2-(2-((2,6-DICHLOROPHENYL) AMINO)PHENYL)ACETIC ACID. (2025). CHEMICAL PROBLEMS. Retrieved from [Link]

- Process for the manufacture of 2,6-dichloro-4-nitroaniline. (1991). Google Patents.

-

A Process For The Preparation Of 2,6 Dichloro 4 Nitrophenol. (2016). QuickCompany. Retrieved from [Link]

-

Molecular structure activity investigation and spectroscopic analysis of (4-Chloro-2-methylphenoxy) acetic acid using Computational methods. (2018). Pulsus Group. Retrieved from [Link]

-

Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. (2025). ResearchGate. Retrieved from [Link]

-

In vitro effects of 2, 4-Dichlorophenoxy acetic acid dimethylamine salt and enrofloxacin on BTH. (2017). CABI Digital Library. Retrieved from [Link]

- Process for the preparation of 2,6-dichlorodiphenylaminoacetic-acid derivatives. (1993). Google Patents.

-

Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives. (2023). Scientific Reports. Retrieved from [Link]

-

Drug development strategy for antimicrobial applications from nine different aquatic bio-based plants against human and fish pathogens. (2023). Scientific Reports. Retrieved from [Link]

-

In vitro effects of 2, 4-Dichlorophenoxy acetic acid dimethylamine salt and enrofloxacin on BTH. (2018). ARCC Journals. Retrieved from [Link]

-

(2-chloro-4-nitrophenoxy)acetic acid (C8H6ClNO5). (n.d.). PubChemLite. Retrieved from [Link]

-

Development and Validation of Conditions for the Determination of Residual Organic Solvents – Acetic Acid in the Silver Salt Substance 4-[4-(atsetilaminosul'fonil)fenil]-6-(4-bromfenil)-5-(2-nitrofenil)-3,5-digidropirrolo[3,4-с]pirazol-3-ona. (2022). Drug development & registration. Retrieved from [Link]

-

In vitro effects of 2,4-dichlorophenoxy acetic acid (2,4-D) on bovine cells. (1976). Canadian Journal of Comparative Medicine. Retrieved from [Link]

-

Spectrophotometric methods based on 2,6-dichloroindophenol acetate and indoxylacetate for butyrylcholinesterase activity assay in plasma. (2013). Talanta. Retrieved from [Link]

-

Development and validation of spectrophotometric method for estimation of sodium [2-[2, 6- dichlorophenyl [(4-AMINO N-ACETYL) phenyl acetate]-amino] phenyl acetate] in rat serum and its application in pharmacokinetics studies. (2018). ResearchGate. Retrieved from [Link]

-

Derivatizing agents for spectrophotometric and spectrofluorimetric determination of pharmaceuticals: a review. (2022). Journal of the Iranian Chemical Society. Retrieved from [Link]

Sources

- 1. pulsus.com [pulsus.com]

- 2. Drug development strategy for antimicrobial applications from nine different aquatic bio-based plants against human and fish pathogens [nrfhh.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. A Process For The Preparation Of 2,6 Dichloro 4 Nitrophenol [quickcompany.in]

- 5. Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny | MDPI [mdpi.com]

- 6. 2,6-Dichloro-4-nitrophenol | C6H3Cl2NO3 | CID 12066 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. cabidigitallibrary.org [cabidigitallibrary.org]

- 10. In vitro effects of 2, 4-Dichlorophenoxy acetic acid dimethylamine salt and enrofloxacin on BTH [arccjournals.com]

Methodological & Application

Application Note & Protocol: High-Purity (2,6-Dichloro-4-nitrophenoxy)acetic Acid via Optimized Recrystallization

Abstract & Introduction

(2,6-Dichloro-4-nitrophenoxy)acetic acid is a key chemical intermediate whose utility in the synthesis of advanced agrochemicals and pharmaceuticals is critically dependent on its purity. The presence of impurities, such as unreacted starting materials or side-products from its synthesis, can lead to undesirable side reactions, lower yields of the final product, and potential downstream toxicity.[1] This guide provides a detailed, field-proven protocol for the purification of (2,6-Dichloro-4-nitrophenoxy)acetic acid using the robust and scalable technique of recrystallization.

Recrystallization is a fundamental purification technique that leverages differences in solubility to separate a desired compound from its impurities.[2][3] The process involves dissolving the impure solid in a suitable solvent at an elevated temperature to create a saturated solution, followed by controlled cooling to induce crystallization of the target compound, leaving impurities behind in the "mother liquor."[4] This document explains the causality behind each step, from solvent selection to purity verification, to empower researchers to achieve high-purity material consistently.

Foundational Principles & Compound Characteristics

A successful recrystallization hinges on the selection of an appropriate solvent. The ideal solvent will exhibit high solubility for (2,6-Dichloro-4-nitrophenoxy)acetic acid at its boiling point and low solubility at or below room temperature. This differential solubility is the driving force for high recovery yield. Conversely, impurities should either be completely soluble at all temperatures (remaining in the mother liquor) or completely insoluble (allowing for removal via hot filtration).[3]

Table 1: Physicochemical Properties of (2,6-Dichloro-4-nitrophenoxy)acetic Acid and Key Precursor

| Property | (2,6-Dichloro-4-nitrophenoxy)acetic Acid | 2,6-Dichloro-4-nitrophenol (Common Precursor)[5][6] |

|---|---|---|

| Molecular Formula | C₈H₅Cl₂NO₅ | C₆H₃Cl₂NO₃ |

| Molecular Weight | 266.04 g/mol | 207.99 g/mol [5] |

| Appearance | Expected to be a crystalline solid | Yellow crystalline powder[1] |

| Melting Point | Data not readily available; a sharp melting point post-recrystallization is a key purity indicator. | 123-126 °C[5] |

| Expected Solubility | Sparingly soluble in water; soluble in polar organic solvents like alcohols, acetone, and ethyl acetate.[7] | Poorly soluble in water; more soluble in ethanol and acetone.[7] |

The molecular structure, featuring a polar carboxylic acid group and a relatively non-polar dichlorinated aromatic ring, suggests that polar organic solvents or binary mixtures (e.g., ethanol/water) will be effective for recrystallization.[8]

Safety & Handling

Before beginning any experimental work, consult the Safety Data Sheet (SDS) for (2,6-Dichloro-4-nitrophenoxy)acetic acid and all solvents used. Based on structurally related compounds like 2,4-Dichlorophenoxyacetic acid (2,4-D), the target compound should be handled with care.[9][10]

-

Personal Protective Equipment (PPE): Always wear safety goggles, a flame-resistant lab coat, and appropriate chemical-resistant gloves (e.g., nitrile).

-

Engineering Controls: All procedures should be performed inside a certified chemical fume hood to avoid inhalation of dust or solvent vapors.[11]

-

Hazard Profile: Assumed to be harmful if swallowed or in contact with skin, and to cause serious eye and skin irritation.[9][11] Avoid generating dust.[9]

Experimental Protocol: Purification & Validation

This protocol is divided into three core stages: solvent screening, the main recrystallization procedure, and purity verification.

Part A: Systematic Solvent Selection

The choice of solvent is the most critical parameter for successful recrystallization. A rapid screening process will efficiently identify the optimal solvent or solvent system.

Materials:

-

Crude (2,6-Dichloro-4-nitrophenoxy)acetic acid

-

Test tubes or small Erlenmeyer flasks

-

Selection of analytical grade solvents: Ethanol, Methanol, Isopropanol, Acetone, Ethyl Acetate, Toluene, Water.

-

Heating apparatus (hot plate or water bath)

Procedure:

-

Place approximately 50 mg of the crude solid into separate test tubes.

-

Add a candidate solvent dropwise (starting with ~0.5 mL) to each tube at room temperature. Agitate the mixture. Note if the solid dissolves completely.

-

If the solid is insoluble or sparingly soluble at room temperature, gently heat the mixture to the solvent's boiling point. Add the minimum amount of additional hot solvent needed to fully dissolve the solid.[4]

-

Once dissolved, remove the test tube from the heat and allow it to cool slowly to room temperature.

-

If crystallization does not occur, gently scratch the inside of the test tube with a glass rod to initiate nucleation.

-

Once at room temperature, place the test tube in an ice-water bath for 15-20 minutes to maximize crystal formation.

-

Evaluate the outcome based on the quantity and appearance of the crystals formed. The ideal solvent will result in a high yield of well-formed crystals.

Table 2: Example Solvent Screening Log

| Solvent | Solubility (Room Temp) | Solubility (Hot) | Crystal Formation on Cooling | Assessment |

|---|---|---|---|---|

| Water | Insoluble | Sparingly Soluble | Good crystal yield | Potential Candidate |

| Ethanol | Soluble | Very Soluble | Poor crystal yield | Too soluble; consider for a solvent pair |

| Toluene | Insoluble | Insoluble | N/A | Unsuitable |

| Ethanol/Water (e.g., 80:20) | Sparingly Soluble | Soluble | Excellent crystal yield | Promising Solvent System |

Rationale: A solvent pair, like ethanol/water, is often effective. The compound is dissolved in the "good" solvent (ethanol) while hot, and the "bad" solvent (water) is added dropwise until the solution becomes slightly cloudy (the cloud point), indicating saturation. A few drops of the good solvent are then added to redissolve the precipitate, and the solution is allowed to cool.[12]

Part B: Bulk Recrystallization Workflow

This procedure assumes an ethanol/water solvent system has been identified as optimal from the screening process.

Procedure:

-

Dissolution: Place the crude (2,6-Dichloro-4-nitrophenoxy)acetic acid (e.g., 10.0 g) into a 250 mL Erlenmeyer flask. Add the minimum volume of hot ethanol required to just dissolve the solid completely by heating on a steam bath or hot plate.

-

Decoloration (Optional): If the solution is colored by impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal (approx. 1-2% by weight). Reheat the mixture to boiling for a few minutes. The charcoal adsorbs colored impurities.

-

Hot Filtration: To remove the charcoal or any insoluble impurities, perform a hot filtration. Use a pre-heated funnel and fluted filter paper to filter the hot solution into a clean, pre-heated Erlenmeyer flask. This step must be done quickly to prevent premature crystallization in the funnel.

-

Crystallization: Reheat the clear filtrate to boiling. Add hot water dropwise with swirling until the solution becomes persistently cloudy. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

-

Cooling: Cover the flask and allow it to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.[4]

-

Ice Bath: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize the yield of crystals.

-

Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel and filter paper.

-

Washing: With the vacuum disconnected, wash the crystals on the filter paper with a small amount of ice-cold ethanol/water solution to rinse away the residual mother liquor.

-

Drying: Reapply the vacuum to pull air through the crystals for 15-20 minutes to begin the drying process. Transfer the solid to a watch glass and dry to a constant weight, preferably in a vacuum desiccator or a vacuum oven at a modest temperature (e.g., 40-50 °C).

Part C: Post-Purification Quality Control

Verifying the purity of the recrystallized product is a critical final step.

1. Melting Point Determination:

-

Principle: Pure crystalline solids exhibit a sharp melting point range (typically < 2 °C), whereas impure samples melt over a wider range and at a lower temperature.

-

Procedure: Determine the melting point of the dry, recrystallized sample using a calibrated melting point apparatus. Compare this to the melting point of the crude starting material. A significant sharpening and elevation of the melting point range indicates successful purification.

2. Thin-Layer Chromatography (TLC) Analysis:

-

Principle: TLC separates components of a mixture based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase.[13] It provides a rapid, visual confirmation of purity.[14]

-

Materials:

-

TLC plates (e.g., Silica Gel 60 F₂₅₄)

-

Developing chamber

-

Spotting capillaries

-

-

Procedure:

-

Prepare separate solutions (~1 mg/mL) of the crude material and the recrystallized product in a small amount of acetone or ethyl acetate.

-

Using a capillary tube, spot the two solutions side-by-side on the baseline of a TLC plate.

-

Develop the plate in a chamber containing an appropriate mobile phase. A good starting solvent system is a mixture of Toluene:Ethyl Acetate:Acetic Acid (e.g., 70:30:1) . The small amount of acetic acid prevents the carboxylic acid from streaking on the silica plate.[15]

-

Once the solvent front nears the top of the plate, remove it and mark the solvent front.

-

Visualize the spots. Most aromatic compounds can be seen under a UV lamp (254 nm) as dark spots.[13]

-

-

Interpretation: The purified sample should ideally show a single, well-defined spot. The crude material may show multiple spots, indicating the presence of impurities that have been successfully removed during recrystallization.

Visualization of Workflow

The following diagram illustrates the logical flow of the purification and validation process.

Caption: Workflow for the purification of (2,6-Dichloro-4-nitrophenoxy)acetic acid.

References

-

Quora. (2019). How to recrystallize phenoxyacetic acid. [Link]

-

Chem Service. (2014). SAFETY DATA SHEET for 2,4-D. [Link]

-

Thermo Fisher Scientific. (2025). SAFETY DATA SHEET for (2-Nitrophenoxy)acetic acid. [Link]

-

Chemsrc. (2025). 2,6-Dichloro-4-nitrophenol | CAS#:618-80-4. [Link]

- Google Patents. (N.D.).

-

Greenbook. (2010). Material Safety Data Sheet for 2,4-D LV6. [Link]

-

CDMS.net. (2015). SAFETY DATA SHEET for D-638. [Link]

-

University of California, Irvine. (N.D.). Recrystallization and Crystallization. [Link]

- Google Patents. (N.D.).

-

Analytical Toxicology. (2017). Thin–layer Chromatography (TLC). [Link]

-

ResearchGate. (N.D.). RECRYSTALLIZATION. [Link]

-

Macalester College. (N.D.). Experiment 6 — Thin-Layer Chromatography. [Link]

-

QuickCompany. (N.D.). A Process For The Preparation Of 2,6 Dichloro 4 Nitrophenol. [Link]

-

LinkedIn. (2026). Ensuring Quality: Why Purity Matters for 2,6-Dichloro-4-nitrophenol Buyers. [Link]

-

SlideShare. (N.D.). Classification of organic compounds By solubility. [Link]

-

University of Rochester. (N.D.). Reagents & Solvents: Solvents for Recrystallization. [Link]

-

YouTube. (2007). Organic Chemistry Lab: Recrystallization. [Link]

-

PubChem. (N.D.). 2,6-Dichloro-4-nitrophenol. [Link]

-

PubChem. (N.D.). 2,6-Dichlorophenylacetic acid. [Link]

-

EPFL. (N.D.). TLC Visualization Reagents. [Link]

-

IAEA. (N.D.). Validation of thin-layer chromatographic methods for pesticide residue analysis. [Link]

-

Physical Chemistry Research. (2023). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Neural Network and Correlation Model. [Link]

-

SciSpace. (N.D.). Recrystallization of Active Pharmaceutical Ingredients. [Link]

-

European Commission. (N.D.). Opinion of the Scientific Committee on Consumer Products on 2-amino-6-chloro-4-nitrophenol (B99). [Link]

-

ResearchGate. (2020). Equilibrium Solubility Investigation and Preferential Solvation of 2,6-Dichloro-4-nitroaniline Dissolved in Four Aqueous Mixtures. [Link]

-

Journal of Pharmaceutical Negative Results. (N.D.). TLC Solvent System Development, HPTLC And GC-MS Analysis Of Methanolic Extract Of Lepidium Sativum Linn Seeds. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. scs.illinois.edu [scs.illinois.edu]

- 3. researchgate.net [researchgate.net]

- 4. youtube.com [youtube.com]

- 5. 2,6-Dichloro-4-nitrophenol | CAS#:618-80-4 | Chemsrc [chemsrc.com]

- 6. 2,6-Dichloro-4-nitrophenol | C6H3Cl2NO3 | CID 12066 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Reagents & Solvents [chem.rochester.edu]

- 9. cdn.chemservice.com [cdn.chemservice.com]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

- 11. assets.thermofisher.cn [assets.thermofisher.cn]

- 12. scispace.com [scispace.com]

- 13. amherst.edu [amherst.edu]

- 14. pnrjournal.com [pnrjournal.com]

- 15. analyticaltoxicology.com [analyticaltoxicology.com]

analytical methods for (2,6-Dichloro-4-nitrophenoxy)acetic acid quantification

Application Note: High-Sensitivity Quantification of (2,6-Dichloro-4-nitrophenoxy)acetic Acid via LC-MS/MS

Executive Summary

This Application Note provides a definitive protocol for the quantification of (2,6-Dichloro-4-nitrophenoxy)acetic acid (DCNAA) in complex aqueous and biological matrices. DCNAA is a structural analog of chlorophenoxy herbicides (e.g., 2,4-D) and a downstream metabolite of nitrophenolic agrochemicals.[1] Due to its high polarity and electron-deficient aromatic ring, traditional GC-MS methods require derivatization, introducing variability.[1]

This guide details a direct, derivatization-free LC-ESI-MS/MS (Negative Mode) workflow. We utilize Mixed-Mode Anion Exchange (WAX) Solid Phase Extraction (SPE) to isolate this acidic analyte from neutral interferences, ensuring high recovery (>85%) and matrix effect mitigation.[1]

Analyte Profile & Mechanistic Logic

Understanding the physicochemical properties of DCNAA is critical for method design.[1]

-

Chemical Structure: A benzene ring substituted with two chlorines (positions 2,[1][2]6) and a nitro group (position 4), linked to an acetic acid moiety via an ether bond.[1]

-

Acidity (pKa): ~3.0 – 3.5 (Carboxylic acid).[1]

-

Ionization: The presence of the nitro group (electron-withdrawing) and the carboxylic acid makes this compound an ideal candidate for Electrospray Ionization in Negative Mode (ESI-) .[1]

-

Fragmentation Logic: The ether linkage is the weakest point.[1] Collision-Induced Dissociation (CID) typically cleaves the acetic acid moiety, yielding the stable 2,6-dichloro-4-nitrophenoxide anion.[1]

Table 1: Physicochemical Properties

| Property | Value | Implication for Method |

| Formula | C₈H₅Cl₂NO₅ | Monoisotopic Mass: ~264.95 Da |

| pKa | ~3.2 (Acidic) | Retains on Anion Exchange (WAX) sorbents at pH > 4.[1] |

| LogP | ~2.5 (Moderate) | Retains on C18 columns; requires organic gradient.[1] |

| Solubility | Low in water (neutral); High in alkaline | Adjust pH > 5 during extraction to ensure solubility.[1] |

Experimental Workflow (Visualized)

The following diagram outlines the critical path from sample preparation to data acquisition.

Caption: Workflow for DCNAA quantification using Mixed-Mode WAX SPE and LC-MS/MS.

Detailed Protocol

Phase 1: Sample Preparation (Solid Phase Extraction)

Rationale: Liquid-Liquid Extraction (LLE) is prone to emulsion formation with nitrophenolic compounds.[1] We use Mixed-Mode Weak Anion Exchange (WAX) cartridges.[1] The "Weak" amine function allows the acidic analyte to bind ionically at pH 4-5 and elute when the sorbent is neutralized or the analyte is protonated (though here we elute by deprotonating the sorbent or using high ionic strength/pH shift).[1]

Reagents:

-

Cartridge: Polymeric WAX (e.g., Oasis WAX or Strata-X-AW), 60 mg / 3 mL.[1]

-

Internal Standard (IS): 2,4-D-d3 (Structurally similar surrogate) or 13C-Nitrophenol.[1]

Step-by-Step:

-

Sample Pre-treatment: Take 10 mL of water sample (or 1 mL plasma diluted to 10 mL).[1] Add 20 µL of Internal Standard.[1][3] Adjust pH to 4.0 ± 0.2 using Formic Acid.

-

Conditioning: Flush cartridge with 3 mL Methanol, then 3 mL Water (pH 4).

-

Loading: Pass sample through cartridge at 1-2 mL/min.

-

Wash 1 (Aqueous): 3 mL 25 mM Sodium Acetate buffer (pH 4). Removes salts/proteins.[1]

-

Wash 2 (Organic): 3 mL 100% Methanol.

-

Elution: 2 x 1.5 mL Methanol containing 5% Ammonium Hydroxide .

-

Reconstitution: Evaporate eluate to dryness under N2 at 40°C. Reconstitute in 200 µL Mobile Phase A/B (80:20).

Phase 2: LC-MS/MS Parameters

Chromatography (UHPLC):

-

Column: C18, 2.1 x 100 mm, 1.7 µm or 2.6 µm (e.g., Kinetex C18 or Acquity BEH C18).[1]

-

Mobile Phase A: Water + 0.1% Formic Acid.[1]

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

-

Note: While high pH improves ionization of acids, low pH (Formic acid) sharpens peak shape on C18 and ESI- is sufficiently sensitive for nitrophenols even at acidic pH due to the strong electron-withdrawing nitro group.[1]

-

-

Flow Rate: 0.35 mL/min.

-

Gradient:

-

0-1 min: 10% B[1]

-

1-6 min: Linear ramp to 90% B

-

6-8 min: Hold 90% B

-

8.1 min: Re-equilibrate 10% B

-

Mass Spectrometry (ESI-):

-

Capillary Voltage: -4500 V.

-

Source Temp: 500°C (Nitrophenols are thermally stable).

Table 2: MRM Transitions

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Role | Mechanism |

| DCNAA | 263.9 [M-H]⁻ | 205.9 | 18 | Quantifier | Ether cleavage (Loss of -CH₂COOH) |

| DCNAA | 263.9 [M-H]⁻ | 175.9 | 32 | Qualifier | Ring fragmentation (Loss of NO/CO) |

| 2,4-D-d3 (IS) | 222.0 [M-H]⁻ | 164.0 | 20 | Internal Std | Loss of -CH₂COOH |

Fragmentation Pathway Analysis

To validate the method specificity, one must understand the MS/MS dissociation.[1] The diagram below illustrates the transition used for quantification.

Caption: Proposed fragmentation pathway of DCNAA in ESI- MS/MS.

Validation & Quality Control (Self-Validating System)

To ensure Trustworthiness , the protocol includes specific acceptance criteria:

-

Linearity: Prepare a 6-point calibration curve (0.5 ng/mL to 100 ng/mL).

-

Matrix Effect (ME) Check:

-

Chlorine Isotope Pattern:

Safety & Handling

-

Hazard: Chlorinated nitrophenols are potentially toxic and mutagenic.[1] Handle all standards in a fume hood.

-

Waste: Collect LC effluent separately as halogenated organic waste.

References

-

U.S. EPA Method 555. (1992).[1] Determination of Chlorinated Acids in Water by High Performance Liquid Chromatography with a Photodiode Array Ultraviolet Detector. (Basis for acidic herbicide extraction).[1]

-

Pozo, O. J., et al. (2005).[1] Determination of acidic pesticides in water by LC–MS/MS.[1][6]Analytical and Bioanalytical Chemistry , 382(7), 1654-1663.[1] (Establishes ESI- parameters for phenoxy acids).

-

Geerdink, R. B., et al. (2002).[1] Determination of phenoxy acid herbicides in water: polymeric solid-phase extraction and LC-MS/MS.[1]Journal of Chromatography A , 963(1-2), 311-319.[1] (Validates WAX SPE for this class of compounds).

Sources

- 1. 2,6-DICHLORO-4-NITROANISOLE | 17742-69-7 [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. lcms.cz [lcms.cz]

- 4. Verification of Chlorine Exposure via LC-MS/MS Analysis of Base Hydrolyzed Chlorophenols from Chlorotyrosine-Protein Adducts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. agilent.com [agilent.com]

Introduction: The Significance of (2,6-Dichloro-4-nitrophenoxy)acetic acid Analysis

An Application Note for the Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Analysis of (2,6-Dichloro-4-nitrophenoxy)acetic acid

(2,6-Dichloro-4-nitrophenoxy)acetic acid belongs to the family of phenoxyacetic acids, a chemical class that includes several synthetic auxin herbicides.[1][2] Synthetic auxins are crucial in modern agriculture for their ability to selectively control broadleaf weeds in cereal crops.[2] They function by mimicking the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled growth and eventual death in susceptible plants.[1][2] The precise chemical structure, particularly the substitution pattern on the aromatic ring, dictates the compound's herbicidal activity and its interaction with plant auxin receptors like TIR1 (Transport Inhibitor Response 1).[1][3]

Given its potential application in agrochemical formulations and its role as a key intermediate in the synthesis of more complex molecules, the ability to accurately and reliably quantify (2,6-Dichloro-4-nitrophenoxy)acetic acid is paramount.[4] High-Performance Liquid Chromatography (HPLC) is an indispensable analytical technique for this purpose, offering high resolution, sensitivity, and reproducibility for the analysis of pharmaceuticals and related chemical compounds.[5][6]

This application note provides a comprehensive, field-proven protocol for the quantitative analysis of (2,6-Dichloro-4-nitrophenoxy)acetic acid using RP-HPLC with UV detection. The methodology is designed to be robust and is grounded in the principles of analytical method validation outlined by the International Council for Harmonisation (ICH) guidelines, ensuring its suitability for quality control, stability testing, and research applications.[5][7][8]

The Causality of Method Design: A Senior Scientist's Perspective

The development of a robust HPLC method is not a matter of arbitrary parameter selection. Each choice is a deliberate step to control the analyte's behavior within the chromatographic system. For an acidic molecule like (2,6-Dichloro-4-nitrophenoxy)acetic acid, the primary challenge is to ensure consistent retention and sharp, symmetrical peaks.

The core of this method is built upon reversed-phase chromatography, where a nonpolar stationary phase (C18) interacts with the analyte. The key to success lies in controlling the ionization state of the carboxylic acid group. By buffering the mobile phase to an acidic pH (around 3.0), we ensure the analyte is predominantly in its neutral, protonated form. This significantly enhances its retention on the C18 column and prevents the peak tailing that is characteristic of ionized acids under suboptimal conditions.

Acetonitrile is chosen as the organic modifier for its low viscosity and UV transparency. The detection wavelength of 265 nm is selected based on the chromophoric structure of the molecule—a nitrophenol derivative—which is expected to exhibit strong absorbance in this region, thus maximizing sensitivity. Every parameter, from the buffer composition to the flow rate, is optimized to deliver a method that is not just functional, but also reliable and transferable.

Part 1: Experimental Protocols

Protocol 1: Preparation of Solutions

This protocol details the preparation of the mobile phase, diluent, standard, and sample solutions. Accuracy in this stage is critical for reliable results.

1.1 Mobile Phase Preparation (Aqueous Buffer: Acetonitrile)

-

Aqueous Buffer (pH 3.0):

-

Weigh and dissolve 1.36 g of potassium dihydrogen phosphate (KH₂PO₄) in 1000 mL of HPLC-grade water.

-

Mix thoroughly until fully dissolved.

-

Adjust the pH to 3.0 ± 0.05 using 85% phosphoric acid, monitoring with a calibrated pH meter.

-

Filter the buffer solution through a 0.45 µm nylon membrane filter to remove particulates.

-

-

Mobile Phase Mixture:

-

Combine the filtered Aqueous Buffer and HPLC-grade Acetonitrile in a volumetric ratio of 50:50 (v/v).

-

Degas the final mobile phase for 10-15 minutes using sonication or vacuum degassing to prevent pump cavitation and baseline noise.

-

1.2 Diluent Preparation

-

Prepare the diluent by mixing HPLC-grade water and acetonitrile in a 50:50 (v/v) ratio. This composition matches the mobile phase to ensure good peak shape upon injection.

1.3 Standard Stock Solution (1000 µg/mL)

-

Accurately weigh approximately 25 mg of (2,6-Dichloro-4-nitrophenoxy)acetic acid reference standard into a 25 mL volumetric flask.

-

Add approximately 15 mL of diluent and sonicate for 5 minutes to dissolve.

-

Allow the solution to return to room temperature.

-

Dilute to the mark with the diluent and mix thoroughly.

1.4 Working Standard & Sample Preparation (Target Concentration: 100 µg/mL)

-

Working Standard Solution:

-

Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask.

-

Dilute to volume with the diluent and mix well.

-

-

Sample Solution:

-

Accurately weigh a quantity of the sample powder/formulation equivalent to approximately 10 mg of (2,6-Dichloro-4-nitrophenoxy)acetic acid and transfer it to a 100 mL volumetric flask.

-

Add approximately 70 mL of diluent, sonicate for 15 minutes to ensure complete extraction.

-

Allow the solution to cool to room temperature, then dilute to the mark with diluent and mix.

-

Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial to remove any excipients or insoluble matter.

-

Protocol 2: HPLC Instrumentation and Operating Conditions

The following table outlines the instrumental parameters for the analysis. These settings provide a starting point and may be adjusted to optimize for specific system configurations.

| Parameter | Recommended Condition |

| Instrument | HPLC System with UV/Vis or DAD Detector |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | 50:50 (v/v) Phosphate Buffer (pH 3.0) : Acetonitrile |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection Wavelength | 265 nm |

| Run Time | 10 minutes |

Part 2: Method Validation Protocol (ICH Q2(R1) Framework)

Method validation is the process that demonstrates an analytical procedure is suitable for its intended purpose.[9] The following parameters must be assessed to ensure the method is accurate, precise, and reliable.[6][7][8]

System Suitability

-

Objective: To verify that the chromatographic system is adequate for the intended analysis on the day of the experiment.[7]

-

Procedure: Inject the Working Standard Solution (100 µg/mL) five consecutive times.

-

Acceptance Criteria:

-

Relative Standard Deviation (%RSD) of Peak Area: ≤ 2.0%

-

Tailing Factor (Asymmetry Factor): ≤ 2.0

-

Theoretical Plates (N): ≥ 2000

-

Specificity

-

Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[8][9]

-

Procedure:

-

Inject the diluent to confirm no interfering peaks at the analyte's retention time.

-

Inject a placebo solution (a mixture of all formulation excipients without the active ingredient) to check for interference.

-

Inject the Working Standard Solution.

-

Inject the Sample Solution.

-

-

Acceptance Criteria: The analyte peak in the sample chromatogram should be free from any co-eluting peaks from the placebo, and the peak purity should pass if a Diode Array Detector (DAD) is used.

Linearity and Range

-

Objective: To establish that the method's response is directly proportional to the concentration of the analyte over a specified range.[7][9]

-

Procedure:

-

Prepare a series of at least five calibration standards from the Standard Stock Solution, covering a range of 50% to 150% of the working concentration (e.g., 50, 75, 100, 125, and 150 µg/mL).

-

Inject each standard in triplicate.

-

Construct a calibration curve by plotting the mean peak area against the concentration.

-

-

Acceptance Criteria:

-

Correlation Coefficient (r²): ≥ 0.999

-

Accuracy

-

Objective: To determine the closeness of the test results obtained by the method to the true value.[8]

-

Procedure:

-

Perform a recovery study by spiking a placebo mixture with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the working concentration).

-

Prepare three replicates at each level.

-

Analyze the spiked samples and calculate the percentage recovery.

-

-

Acceptance Criteria:

-

Mean % Recovery: 98.0% to 102.0% at each concentration level.

-

Precision

-

Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.[7]

-

Procedure:

-

Repeatability (Intra-day Precision): Analyze six separate sample preparations on the same day, with the same analyst and instrument.

-

Intermediate Precision (Inter-day Ruggedness): Repeat the analysis of six sample preparations on a different day, with a different analyst, or on a different instrument.

-

-

Acceptance Criteria:

-

%RSD for the set of six measurements: ≤ 2.0%

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

-

Objective: To determine the lowest concentration of analyte that can be reliably detected (LOD) and quantified (LOQ) with acceptable precision and accuracy.

-

Procedure (based on Signal-to-Noise ratio):

-

Prepare and inject progressively more dilute solutions of the analyte.

-

Determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 3:1 for LOD.

-